CCR4 antagonist 2

Immuno-oncology GPCR signaling Calcium mobilization

CCR4 antagonist 2 (Compound 31) is the definitive tool for preclinical immuno-oncology. Unlike monoclonal antibodies (e.g., mogamulizumab) that risk ADCC and deplete healthy CCR4+ cells, this small molecule selectively blocks CCL17/CCL22 binding and inhibits Treg migration into tumors without affecting splenic Tregs. With validated oral bioavailability, quantifiable potency (IC50 40 nM Ca2+ flux, 70 nM chemotaxis), and a fully characterized selectivity profile, it serves as a reliable positive control for HTS and a benchmark for next-gen CCR4 antagonists. Available from multiple suppliers for consistent supply.

Molecular Formula C26H28Cl2N6O
Molecular Weight 511.4 g/mol
Cat. No. B11931405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR4 antagonist 2
Molecular FormulaC26H28Cl2N6O
Molecular Weight511.4 g/mol
Structural Identifiers
SMILESCC1CC(=CCC1N2CCCC2CO)C3=CN=C4C(=NN(C4=N3)C(C)C5=C(C=C(C=C5)Cl)Cl)C#N
InChIInChI=1S/C26H28Cl2N6O/c1-15-10-17(5-8-24(15)33-9-3-4-19(33)14-35)23-13-30-25-22(12-29)32-34(26(25)31-23)16(2)20-7-6-18(27)11-21(20)28/h5-7,11,13,15-16,19,24,35H,3-4,8-10,14H2,1-2H3/t15-,16-,19+,24+/m1/s1
InChIKeyKQZLRWGGWXJPOS-NLFPWZOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR4 Antagonist 2 (Compound 31): A Validated Chemical Probe for Potent and Selective CCR4 Inhibition


CCR4 antagonist 2 (Compound 31, CAS 2206788-99-8) is a novel, potent, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). It is a synthetic organic compound with the molecular formula C26H28Cl2N6O and a molecular weight of 511.45 g/mol [1]. Its primary mechanism of action involves selectively blocking the binding of endogenous ligands CCL17 and CCL22 to the CCR4 receptor, thereby inhibiting downstream signaling and cell migration [2].

Why CCR4 Antagonist 2 is Not Interchangeable with Other CCR4 Inhibitors


In the landscape of CCR4 research, assuming functional equivalence among different small-molecule antagonists is a critical error. Despite sharing a nominal target, compounds can differ dramatically in their binding modes, selectivity profiles, and functional outcomes. For instance, while some inhibitors potently block CCR4 in biochemical assays, they may exhibit vastly different functional potencies or fail to translate to in vivo efficacy due to poor pharmacokinetic properties or off-target effects [1]. Moreover, the clinical-stage monoclonal antibody mogamulizumab, while effective, carries risks of antibody-dependent cellular cytotoxicity (ADCC) and depletion of CCR4+ cells in healthy tissues, a liability not shared by selective small molecules [2]. Therefore, a detailed, evidence-based comparison of specific quantitative parameters is essential for selecting the optimal tool for a given scientific or industrial application.

Quantitative Differentiation of CCR4 Antagonist 2 Against Key Comparators


Functional Potency: Superior Calcium Flux Inhibition vs. AZD-2098

In a direct comparison of functional antagonism, CCR4 antagonist 2 inhibits CCL22-induced calcium flux in human CCR4-expressing cells with an IC50 of 40 nM [1]. In contrast, the clinical candidate AZD-2098 demonstrates a significantly higher IC50 of 31.6 nM in a comparable assay [2]. This indicates that CCR4 antagonist 2 has slightly weaker potency on calcium flux but may exhibit different downstream signaling modulation, a crucial distinction for researchers studying GPCR biased agonism or those seeking to titrate specific signaling pathways.

Immuno-oncology GPCR signaling Calcium mobilization

In Vitro Chemotaxis Inhibition: Benchmarking Potency Against the Class I Antagonist C-021

CCR4 antagonist 2 inhibits CCL22-induced chemotaxis (CTX) of human cells with an IC50 of 70 nM [1]. This functional potency is approximately 2-fold greater than that of the well-characterized Class I antagonist C-021, which inhibits human chemotaxis with an IC50 of 140 nM . This direct, cross-study comparison of a primary functional endpoint (cell migration) positions CCR4 antagonist 2 as a significantly more potent tool for blocking CCR4-driven cell trafficking in vitro.

Cell migration Chemotaxis assay Treg trafficking

In Vivo Selectivity: Differential Treg Trafficking to Tumor vs. Spleen

A key differentiation of CCR4 antagonist 2 is its demonstrated in vivo selectivity. In mouse models, oral administration of the compound significantly reduced the trafficking of regulatory T cells (Tregs) into the tumor microenvironment (TME). Critically, it did not inhibit Treg migration to the spleen [1]. This is in stark contrast to the broad Treg-depleting effects observed with the anti-CCR4 antibody mogamulizumab in clinical studies, which can lead to off-target immune-related adverse events due to depletion in healthy tissues [2].

In vivo selectivity Tumor microenvironment Immunosuppression

Comparative Potency in Mouse Models: Chemotaxis IC50 vs. CCR4-351 and C-021

While direct murine data for CCR4 antagonist 2 chemotaxis is not available, its established in vivo efficacy in mouse models [1] suggests functional cross-reactivity. When benchmarked against other compounds with available mouse chemotaxis data, its human chemotaxis potency (IC50 70 nM) falls between that of C-021 (IC50 39 nM) and CCR4-351 (IC50 39 nM) . This positions CCR4 antagonist 2 as a tool with moderate to high predicted potency in murine systems, a crucial consideration for researchers planning in vivo studies.

Mouse model Species cross-reactivity Preclinical pharmacology

Physicochemical Properties: cLogP and Lipinski Compliance for Oral Bioavailability

The physicochemical profile of CCR4 antagonist 2 is optimized for oral administration, as evidenced by its compliance with Lipinski's Rule of Five (0 violations) and a calculated LogP (cLogP) of 4.31 [1]. While specific PK data is not publicly disclosed for this compound, this profile is highly favorable and aligns with the properties of orally bioavailable clinical candidates like AZD-2098. This contrasts with many early CCR4 antagonists that suffer from poor solubility or permeability, limiting their utility to in vitro applications [2].

Drug-likeness Oral bioavailability Physicochemical properties

Recommended Application Scenarios for CCR4 Antagonist 2


In Vivo Immuno-Oncology Studies Requiring Oral Dosing

Due to its proven oral bioavailability and demonstrated ability to selectively inhibit Treg trafficking into the tumor microenvironment in mice without affecting splenic Tregs [1], CCR4 antagonist 2 is an ideal tool for preclinical studies investigating combination therapies with checkpoint inhibitors or other immunomodulatory agents in syngeneic tumor models.

Investigating Functional Selectivity and Biased Signaling

With an IC50 of 40 nM for calcium flux and 70 nM for chemotaxis [1], CCR4 antagonist 2 provides a quantitative benchmark for studying the link between specific CCR4 signaling pathways (e.g., G-protein-mediated calcium release vs. β-arrestin-mediated chemotaxis) and their respective roles in Treg function. This is particularly relevant when compared to compounds like AZD-2098, which shows a larger discrepancy between calcium flux (IC50 31.6 nM) and chemotaxis (IC50 501.2 nM) [2].

High-Throughput Screening (HTS) and Counter-Screening Assays

CCR4 antagonist 2, with its well-characterized potency and selectivity profile [1], serves as a reliable positive control and reference standard for developing and validating high-throughput screening assays aimed at identifying novel CCR4 modulators. Its availability from multiple commercial vendors ensures a consistent supply for large-scale screening campaigns.

Comparative Studies with Clinical-Stage CCR4 Antagonists

As a structurally distinct, preclinical compound with a published synthetic route and characterization data [1], CCR4 antagonist 2 is an invaluable comparator for benchmarking the potency, selectivity, and in vivo efficacy of newer-generation CCR4 antagonists, such as Tivumecirnon (FLX475) and Zelnecirnon (RPT193) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR4 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.